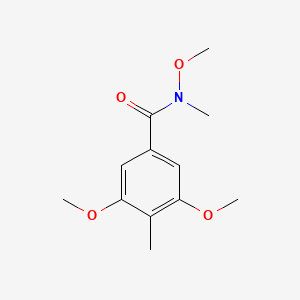
N,3,5-trimethoxy-N,4-dimethylbenzamide
Description
N,3,5-Trimethoxy-N,4-dimethylbenzamide (systematic name: 3,5-dimethoxy-4-methyl-N,N-dimethylbenzamide) is a benzamide derivative featuring methoxy groups at the 3- and 5-positions, a methyl group at the 4-position of the benzene ring, and dimethyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₇NO₃ (monoisotopic mass: 235.121 Da). The compound is synthesized via condensation of 3,5-dimethoxy-4-methylbenzoyl chloride with dimethylamine, followed by purification . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 6.53 (s, 1H, aromatic), 6.48 (s, 2H, aromatic), 3.80 (s, 6H, OCH₃), 3.10 (s, 3H, NCH₃), 2.98 (s, 3H, NCH₃) .
- ¹³C NMR: δ 171.2 (C=O), 160.6 (C-OCH₃), 138.1 (C-CH₃), 104.7–101.4 (aromatic carbons), 55.3 (OCH₃), 39.7 and 35.1 (NCH₃) .
The dimethylamide group enhances solubility in organic solvents, while the methoxy and methyl substituents modulate electronic and steric properties, making it a candidate for pharmaceutical intermediates.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N,3,5-trimethoxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-8-10(15-3)6-9(7-11(8)16-4)12(14)13(2)17-5/h6-7H,1-5H3 |
InChI Key |
MHXDOJCWECZPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N,3,5-Trimethoxy-N,4-Dimethylbenzamide and Related Compounds
Substituent Effects on Reactivity and Function
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound donate electrons via resonance, stabilizing the aromatic ring and reducing electrophilic substitution rates compared to nitro-substituted analogs (e.g., ’s compound) .
- Amide Nitrogen Substitution: Dimethylamide (N(CH₃)₂) in the target compound improves solubility in nonpolar solvents, whereas N-(4-bromophenyl) () introduces halogen bonding for crystal engineering . N,O-bidentate groups () enable metal coordination, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


